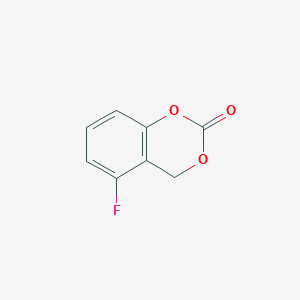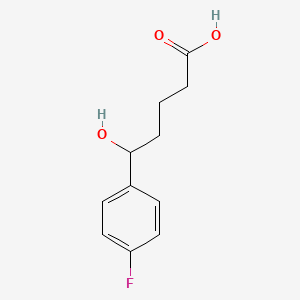
3,4,5-Trihydroxycyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trihydroxycyclohexane-1-carboxylic acid is a cyclohexane derivative characterized by the presence of three hydroxyl groups and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trihydroxycyclohexane-1-carboxylic acid typically involves the hydroxylation of cyclohexane derivatives. One common method includes the catalytic hydrogenation of aromatic precursors followed by selective hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available cyclohexane derivatives. The process includes catalytic hydrogenation, hydroxylation, and purification steps to achieve the desired purity and yield.
化学反应分析
Types of Reactions: 3,4,5-Trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclohexane-1,3,4,5-tetraone.
Reduction: Formation of 3,4,5-trihydroxycyclohexanol.
Substitution: Formation of derivatives with substituted hydroxyl groups.
科学研究应用
3,4,5-Trihydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its antioxidant properties and potential therapeutic benefits.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3,4,5-Trihydroxycyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The carboxylic acid group can interact with proteins and other biomolecules, modulating their function.
相似化合物的比较
- 3,4-Dihydroxycyclohexane-1-carboxylic acid
- 3,5-Dihydroxycyclohexane-1-carboxylic acid
- 4,5-Dihydroxycyclohexane-1-carboxylic acid
Comparison: 3,4,5-Trihydroxycyclohexane-1-carboxylic acid is unique due to the presence of three hydroxyl groups, which enhances its reactivity and potential applications. In contrast, similar compounds with fewer hydroxyl groups may exhibit different chemical properties and reactivity patterns.
属性
分子式 |
C7H12O5 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
3,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h3-6,8-10H,1-2H2,(H,11,12) |
InChI 键 |
SOWVWGZSLABJMC-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(C(C1O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B13217508.png)
![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)

![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B13217520.png)

![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)



![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)


![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)

